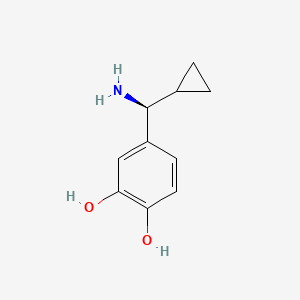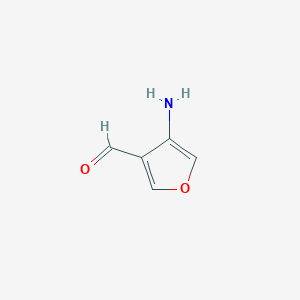
(3r,4s,5r)-3-(Hydroxymethyl)-1,2-Diazinane-4,5-Diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3r,4s,5r)-3-(Hydroxymethyl)-1,2-Diazinane-4,5-Diol is a chemical compound with a unique structure that includes a diazinane ring substituted with hydroxymethyl and diol groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3r,4s,5r)-3-(Hydroxymethyl)-1,2-Diazinane-4,5-Diol typically involves multi-step organic synthesis. One common method includes the reaction of appropriate precursors under controlled conditions to form the diazinane ring, followed by the introduction of hydroxymethyl and diol groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
(3r,4s,5r)-3-(Hydroxymethyl)-1,2-Diazinane-4,5-Diol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Aplicaciones Científicas De Investigación
(3r,4s,5r)-3-(Hydroxymethyl)-1,2-Diazinane-4,5-Diol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (3r,4s,5r)-3-(Hydroxymethyl)-1,2-Diazinane-4,5-Diol exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects depending on the context. The exact molecular targets and pathways are subjects of ongoing research and may include enzymes, receptors, and other biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
(3R,4S,5R)-5-(Hydroxymethyl)tetrahydrofuran-2,3,4-triol: A compound with a similar hydroxymethyl group but different ring structure.
1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(Hydroxymethyl)tetrahydrofuran-2-yl)-5-(Perfluorohexyl)pyrimidine-2,4(1H,3H)-dione: Another compound with hydroxymethyl and diol groups but a different core structure.
Uniqueness
(3r,4s,5r)-3-(Hydroxymethyl)-1,2-Diazinane-4,5-Diol is unique due to its specific diazinane ring structure combined with hydroxymethyl and diol substitutions. This unique combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C5H12N2O3 |
|---|---|
Peso molecular |
148.16 g/mol |
Nombre IUPAC |
(3R,4S,5R)-3-(hydroxymethyl)diazinane-4,5-diol |
InChI |
InChI=1S/C5H12N2O3/c8-2-3-5(10)4(9)1-6-7-3/h3-10H,1-2H2/t3-,4-,5+/m1/s1 |
Clave InChI |
PPPMSBCQTLJPKM-WDCZJNDASA-N |
SMILES isomérico |
C1[C@H]([C@H]([C@H](NN1)CO)O)O |
SMILES canónico |
C1C(C(C(NN1)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(R)-3-(3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13102520.png)

![4,6-Dichloropyrrolo[1,2-B]pyridazine-3-carboxylic acid](/img/structure/B13102534.png)




![3-Amino-2-(2-chlorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one](/img/structure/B13102559.png)
